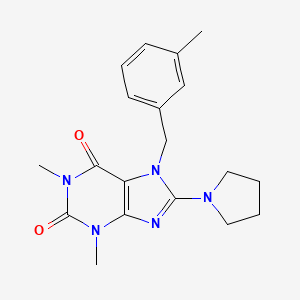
1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related purine derivatives often involves regioselective amination, using alkylamides in liquid ammonia in the presence of an oxidizing agent. For example, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give 7-amino derivatives. This process is indicative of the synthetic routes that might be employed for similar compounds, highlighting the complexity and specificity required in synthesizing such molecules (Gulevskaya et al., 1994).
Molecular Structure Analysis
The crystal structure of compounds closely related to the one , such as 1-(7,8-Dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, provides insight into their molecular framework. These structures typically exhibit specific spatial arrangements, such as planar pyrrolidine rings rotated with respect to other moieties, stabilized by various interactions including hydrogen bonds and π-π stacking (Marulasiddaiah et al., 2011).
Chemical Reactions and Properties
Purine derivatives engage in a variety of chemical reactions, indicative of their reactive sites and the potential for modification. The reactions can range from electrophilic substitution to coupling reactions, highlighting the reactivity of different positions on the molecule and the potential for further derivatization to enhance or modify its properties (Tsupak et al., 1994).
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, including compounds similar to 1,3-dimethyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, are extensively explored for their medicinal potential. The pyrrolidine ring, characterized by its nitrogen heterocycles, is a pivotal structure in medicinal chemistry due to its ability to enhance pharmacophore space exploration, contribute to molecular stereochemistry, and increase three-dimensional coverage. This scaffold is associated with target selectivity and bioactive molecule development for treating various human diseases. Studies highlight the structural and stereochemical manipulation of pyrrolidine derivatives to alter biological profiles, emphasizing the role of different stereoisomers and substituent orientations in drug candidate efficacy. These insights are crucial in designing new compounds with tailored biological activities (Li Petri et al., 2021).
Pyrrolopyridines as Biologically Active Molecules
Pyrrolopyridine derivatives, structurally akin to the queried compound, are notable for their wide range of biological activities, particularly as anticancer agents. Their structural resemblance to the ATP purine ring allows these compounds to act as potent kinase inhibitors, offering therapeutic potential across various diseases, including cancer. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, exemplifies the therapeutic relevance of these compounds. The review on pyrrolopyridine derivatives elucidates their significance, underlying the importance of structural modifications for achieving selectivity and potency in therapeutic applications (El‐Gamal & Anbar, 2017).
Pyrrolopyrimidine in Purine-Utilizing Enzyme Inhibition
The importance of purine-utilizing enzymes (PUEs) in controlling biological actions of purines and pyrimidines has led to interest in heterocyclic compounds, like pyrrolopyrimidines, as potential inhibitors. These inhibitors play a crucial role in managing diseases such as malaria, cancer, and autoimmune disorders. The design of purine and pyrimidine antimetabolites, inspired by structural mimicry of existing compounds, emphasizes the strategic introduction of structural changes to retain the pharmacophore's core while altering its activity. This approach, supported by in vivo, in vitro, and in silico studies, guides the development of selective and effective purine-utilizing enzyme inhibitors (Chauhan & Kumar, 2015).
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-7-6-8-14(11-13)12-24-15-16(20-18(24)23-9-4-5-10-23)21(2)19(26)22(3)17(15)25/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERHPHYAKJCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)
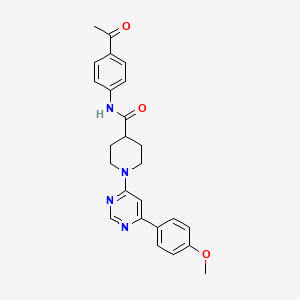
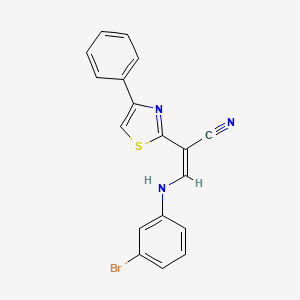
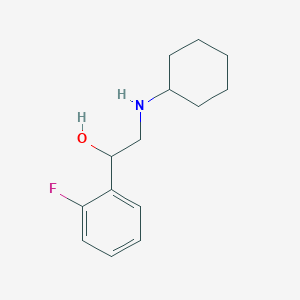
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
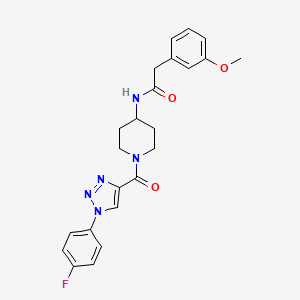
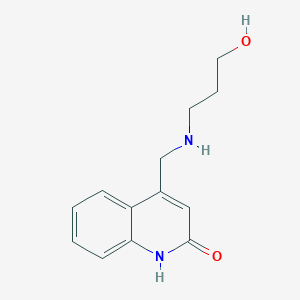
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)
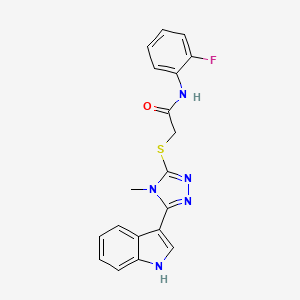
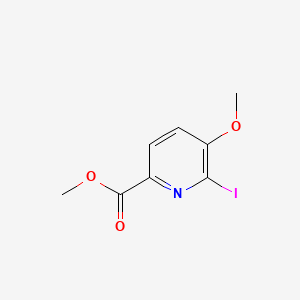
![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)